
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by a six-membered ring containing one nitrogen atom and a phenyl group attached to the sixth carbon The presence of two methyl groups at the first carbon and the dihydro nature of the ring make this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine can be synthesized through several methods. One common approach involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted ketone with ammonia and formaldehyde in the presence of a catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: In industrial settings, the production of 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The phenyl group and the nitrogen atom in the ring can participate in substitution reactions. Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Saturated pyridine derivatives.
Substitution: Phenyl-substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Pyridazine: Contains two adjacent nitrogen atoms in the ring and exhibits different chemical properties.
Pyrimidine: Another six-membered ring with two nitrogen atoms, but with a different arrangement compared to pyridazine.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.
Uniqueness: 1,1-Dimethyl-6-phenyl-5,6-dihydro-2H-pyridine is unique due to its specific substitution pattern and the presence of a dihydro ring. This gives it distinct chemical and biological properties compared to other pyridine derivatives.
Propriétés
Numéro CAS |
75954-41-5 |
|---|---|
Formule moléculaire |
C13H18IN |
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
1,1-dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H18N.HI/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-9,13H,10-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GYIPSNADQFXQLR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CC=CCC1C2=CC=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


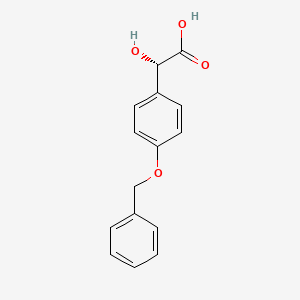
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
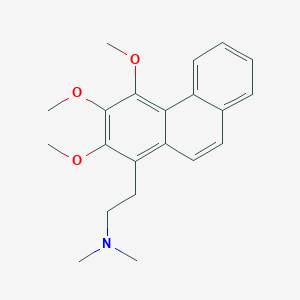
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
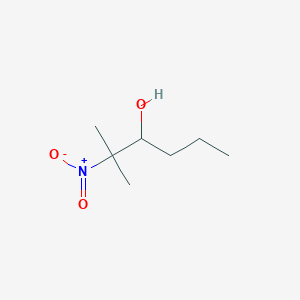
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
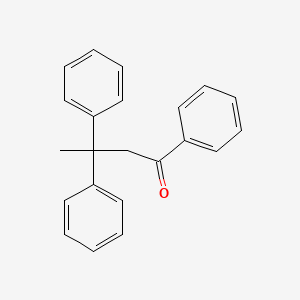


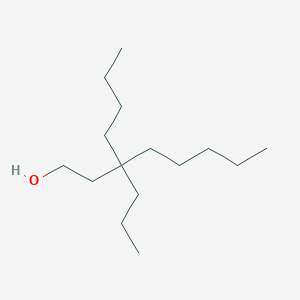
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
